molecular formula C14H14N4O B2508493 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine CAS No. 848752-87-4

2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No. B2508493
CAS RN: 848752-87-4
M. Wt: 254.293
InChI Key: WGZBAHUMRJCPLY-UHFFFAOYSA-N
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Description

“2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are known for their various biological activities and diverse properties .


Molecular Structure Analysis

1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility . Structural characteristics of 1,2,3-triazoles enable it to act as linker units between two active molecules or as bioisostere of different functional groups .


Chemical Reactions Analysis

1,2,3-triazoles have been used in medicinal chemistry for their various biological activities . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .


Physical And Chemical Properties Analysis

1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . They are nitrogen-containing heterocycles with three nitrogen atoms in the ring .

Mechanism of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction .

Future Directions

The development of novel effective antiviral agents is urgently needed . 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years and can be useful for the future of clinical research to develop more potent and effective antiviral agents .

properties

IUPAC Name

2-(3-methoxyphenyl)-6-methylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-6-13-14(8-12(9)15)17-18(16-13)10-4-3-5-11(7-10)19-2/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZBAHUMRJCPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine

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